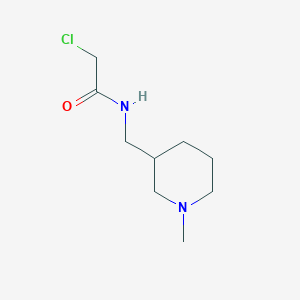

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Description

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide (CAS: 90202-25-8) is a chloroacetamide derivative with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . Its structure features a piperidine ring substituted with a methyl group at the 1-position and a chlorinated acetamide moiety attached via a methylene linker at the 3-position.

Properties

IUPAC Name |

2-chloro-N-[(1-methylpiperidin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-12-4-2-3-8(7-12)6-11-9(13)5-10/h8H,2-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFOLQYMEGVITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-piperidin-3-ylmethylamine and 2-chloroacetyl chloride.

Reaction: The 1-methyl-piperidin-3-ylmethylamine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent choice, and reaction time.

Purification: Industrial purification methods such as distillation, crystallization, and large-scale chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in organic solvents like ethanol or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted amides, thioamides, or ethers.

Hydrolysis: Products include the corresponding carboxylic acid and 1-methyl-piperidin-3-ylmethylamine.

Oxidation: Products include N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The following table highlights key structural and functional differences between 2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide and related compounds:

Key Findings

Impact of Substituents on Bioactivity

- Piperidine Derivatives: The piperidine ring in the target compound may enhance solubility in biological systems compared to purely aromatic derivatives.

- Aromatic vs. Heterocyclic Derivatives : Compounds like 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide (MW: 253.71) incorporate sulfur-containing heterocycles, which are common in agrochemicals due to their metabolic stability and electron-deficient properties . In contrast, the dimethylphenyl-substituted analogue (MW: 197.66) exhibits strong intermolecular N–H⋯O hydrogen bonding, influencing its crystallinity and formulation stability .

Crystallographic and Conformational Differences

- The meta-methylphenyl derivative (MW: 183.63) adopts an N–H syn conformation relative to the methyl group, while the meta-nitro analogue displays an anti conformation , affecting hydrogen-bonding networks and solid-state packing .

- The quinazolinyl derivative (MW: 236.66) features a planar heterocyclic system, which may enhance interactions with enzymatic targets like kinases compared to the flexible piperidine-based structure .

Biological Activity

2-Chloro-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is an organochlorine compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 269.767 g/mol. The presence of a chloro group and an acetamide functional group contributes to its reactivity and biological activity. Its structure allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives useful in medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with specific receptors in the central nervous system (CNS). It is believed to affect neurotransmitter pathways, particularly those associated with dopamine and serotonin, which are crucial for mood regulation and cognitive functions. The piperidine moiety enhances the compound's ability to cross the blood-brain barrier, making it a candidate for CNS-related studies.

Neuropharmacological Effects

Research indicates that this compound may influence neuropharmacological pathways. Studies have shown its potential to modulate neurotransmitter systems, which could have implications for treating mood disorders and cognitive impairments .

Table 1: Neuropharmacological Effects of this compound

| Activity | Effect | Reference |

|---|---|---|

| Dopamine receptor interaction | Modulation of dopaminergic signaling | |

| Serotonin receptor interaction | Potential antidepressant effects | |

| Cognitive enhancement | Improvement in memory tasks |

Antimicrobial Properties

In addition to its neuropharmacological potential, this compound has been explored for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate to good activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM | |

| Escherichia coli | 8.33 - 23.15 µM | |

| Candida albicans | 16.69 - 78.23 µM |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Neuropharmacological Studies : In a study examining its effects on anxiety-like behaviors in mice, the compound demonstrated significant alterations in emotional behavior by activating the hypothalamus-pituitary-adrenal (HPA) axis, suggesting a role in stress response modulation .

- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against various pathogens, showing promising results that warrant further investigation into its use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.